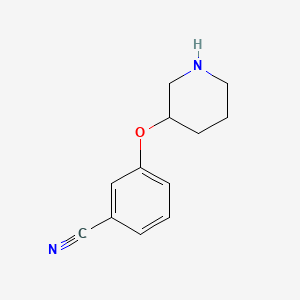

3-(Piperidin-3-yloxy)benzonitrile

Description

3-(Piperidin-3-yloxy)benzonitrile is a nitrile-containing compound featuring a piperidine ring substituted at the 3-position with an oxygen-linked benzonitrile moiety. This structure positions it as a versatile intermediate in pharmaceutical synthesis, particularly for heterocyclic compounds targeting neurological or antimicrobial pathways . It is commercially available (CymitQuimica, Ref: 10-F678967) at a price of €322.00/g, reflecting its specialized applications in medicinal chemistry .

Properties

IUPAC Name |

3-piperidin-3-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-8-10-3-1-4-11(7-10)15-12-5-2-6-14-9-12/h1,3-4,7,12,14H,2,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSURJDMYHKQISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624559 | |

| Record name | 3-[(Piperidin-3-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-93-5 | |

| Record name | 3-(3-Piperidinyloxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Piperidin-3-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-3-yloxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-3-yloxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Amines derived from the nitrile group.

Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-(Piperidin-3-yloxy)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yloxy)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved may include modulation of enzyme activity or alteration of metal ion coordination environments.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between 3-(Piperidin-3-yloxy)benzonitrile and its analogs:

Structural and Functional Comparisons

Positional Isomerism

- This compound vs. 3-(4-Piperidinyloxy)benzonitrile hydrochloride : The latter substitutes the piperidine oxygen at the 4-position, which may alter steric interactions in biological targets. The hydrochloride salt further enhances solubility, making it preferable for in vivo studies .

Functional Group Modifications

- 3-(4-Oxopiperidin-1-yl)benzonitrile (): The 4-oxo group introduces a ketone, which could influence hydrogen-bonding capacity and metabolic stability. Its synthesis route achieves a 28% yield, suggesting moderate efficiency .

- 3-Methoxy-4-(piperidin-3-yloxy)benzonitrile (): The additional methoxy group increases molecular weight and may enhance binding affinity in aromatic receptor pockets, as indicated by its high structural similarity (0.82) to the target compound .

Salt Forms

- The hydrochloride derivative () exemplifies a common strategy to improve physicochemical properties for drug development, offering better crystallinity and bioavailability compared to the free base form .

Biological Activity

3-(Piperidin-3-yloxy)benzonitrile is an organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring connected to a benzonitrile moiety. The compound has the following chemical identifiers:

- IUPAC Name : this compound

- CAS Number : 902836-93-5

- Molecular Formula : C12H14N2O

Synthesis

The synthesis of this compound typically involves the reaction of 3-hydroxybenzonitrile with piperidine in the presence of a base such as potassium carbonate. The reaction conditions often require heating to facilitate product formation.

The biological activity of this compound is primarily attributed to its role as a ligand that interacts with various molecular targets, including enzymes and metal ions. This interaction can modulate enzyme activity or alter metal ion coordination environments, potentially leading to therapeutic effects.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological properties:

- Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, particularly in studies related to acetylcholinesterase (AChE) inhibition .

- Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases .

- Therapeutic Applications : Preliminary findings suggest it may have applications in drug development as a precursor or active ingredient in therapeutic formulations.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to or derived from this compound:

- Acetylcholinesterase Inhibition :

- Neuropharmacology :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-Ethyl-3-piperidyl benzilate | Anticholinergic properties | Used in treating motion sickness |

| Benzylamine | Simple amine structure | General reactivity as an amine |

| 5-Chloro-1-(3-chlorophenyl)-1-oxopentane | Chlorinated compound with various reactivities | Explored for enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.